molecular formula C20H34O5 B12414592 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

Cat. No.: B12414592
M. Wt: 363.5 g/mol
InChI Key: VKTIONYPMSCHQI-SCKSEUPPSA-N
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Description

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is a metabolite of Prostaglandin F2|A. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2|A by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . This compound is significant in the study of prostaglandin metabolism and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves the reduction of 15-keto-prostaglandin F2|A. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar enzymatic processes on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to other prostaglandin metabolites.

    Reduction: Further reduction of functional groups.

    Substitution: Possible substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various prostaglandin metabolites, which play roles in different physiological processes .

Mechanism of Action

The mechanism of action of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves its interaction with specific prostaglandin receptors and enzymes. It acts as a metabolite in the prostaglandin pathway, influencing various physiological processes such as inflammation and smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is unique due to its specific formation pathway and its role as a major circulating metabolite of Prostaglandin F2|A . This makes it a valuable compound for studying prostaglandin metabolism and its physiological effects.

Properties

Molecular Formula

C20H34O5

Molecular Weight

363.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2

InChI Key

VKTIONYPMSCHQI-SCKSEUPPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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